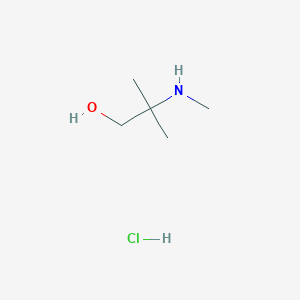

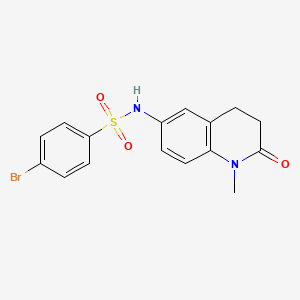

3-cyano-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

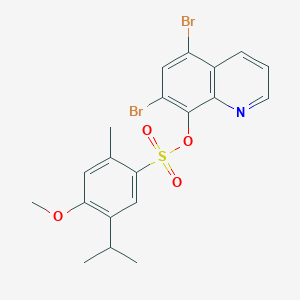

The compound “3-cyano-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a benzamide moiety, a tetrahydroquinazolin moiety, and a piperidin moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions common in organic chemistry such as amide coupling, cyclization to form the tetrahydroquinazoline ring, and nitrile formation .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinazoline and piperidine rings introduce elements of three-dimensionality into the structure .Chemical Reactions Analysis

The presence of the cyano group, the amide group, and the secondary amine in the piperidine ring could make this compound reactive towards a variety of reagents. For example, the cyano group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Subheading: Understanding Molecular Geometry and Interactions

The study by Ullah and Stoeckli-Evans (2021) explored the crystal structures of compounds with central six-membered rings, focusing on piperidine and piperazine variants. They found that dispersion forces (E dis) predominantly contributed to the intermolecular interactions within the crystals, highlighting the absence of classical hydrogen bonds (Ullah & Stoeckli-Evans, 2021).

Organic Synthesis and Molecular Frameworks

Subheading: Innovations in Synthesis and Molecular Structure

Soldatenkov et al. (2012) conducted a study on 1,2,3,4-tetrahydroisoquinolinium quaternary salt rearrangements, resulting in the formation of tetrahydro-3-benzazepines and 2-benzazonine derivatives. This research presented novel pathways and molecular structures, enhancing the understanding of complex organic synthesis processes (Soldatenkov et al., 2012).

Photo-induced Electron Transfer in Molecules

Subheading: Investigating Luminescent Properties and Electron Transfer

The study by Gan et al. (2003) focused on the luminescent properties and photo-induced electron transfer (PET) of piperazine substituted naphthalimide model compounds. They observed a distinctive fluorescence quantum yield behavior and hypothesized that the fluorescence of the 4-amino-1,8-naphthalimide fluorophore could be quenched by the PET process, offering insights into the interaction between molecular structures and light (Gan et al., 2003).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various targets such asVEGF-2 , FGF-2 , and integrin α2 . These targets play crucial roles in cell biology, particularly in processes like angiogenesis and cell adhesion .

Mode of Action

Similar compounds have been found to inhibit vegf-2 or fgf-2-induced tube formation of huvec cells through the suppression of integrin α2 . This suggests that the compound may exert its effects by modulating these targets, thereby affecting the associated cellular processes.

Biochemical Pathways

Given the potential targets of the compound, it can be inferred that it may affect pathways related to angiogenesis and cell adhesion . The downstream effects of these pathways can have significant implications for cellular growth and development.

Result of Action

Given the potential targets and pathways affected by the compound, it can be inferred that it may have effects on cellular growth and development, particularly in the context of angiogenesis and cell adhesion .

Propriétés

IUPAC Name |

3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c1-15-24-20-8-3-2-7-19(20)21(25-15)27-11-9-18(10-12-27)26-22(28)17-6-4-5-16(13-17)14-23/h4-6,13,18H,2-3,7-12H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZVVTSDYRQHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2801827.png)

![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)

![Ethyl 2-{2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2801837.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801848.png)